molecular formula C76H106N18O19S2 B1627271 Dihydrosomatostatin CAS No. 40958-31-4

Dihydrosomatostatin

Número de catálogo B1627271
Número CAS: 40958-31-4
Peso molecular: 1639.9 g/mol
Clave InChI: XWJDVNOOYSANGI-ATOGVRKGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

Dihydrosomatostatin can be synthesized using various methods, including solid-phase peptide synthesis (SPPS) and mild base cleavage of Nα-fluorenylmethyloxycarbonylamino acids .


Molecular Structure Analysis

Dihydrosomatostatin has a molecular formula of C76H106N18O19S2 and a molecular weight of 1639.9 g/mol.


Chemical Reactions Analysis

Dihydrosomatostatin interacts with somatostatin receptors (SSTRs) via G protein-coupled signaling pathways. It inhibits insulin and glucagon secretion and affects neurotransmission and cell proliferation .


Physical And Chemical Properties Analysis

  • Poor Solubility and Permeability : Considerations for drug efficacy

Aplicaciones Científicas De Investigación

  • Solid Phase Peptide Synthesis (SPPS)
    • Application : SPPS is a method used for the synthesis of peptides. This method avoids the problematic cyclization of dihydrosomatostatin and leads to the desired product .
    • Methods : The fundamentals of peptide synthesis with a focus on SPPS are described. It involves immobilization strategies to attach the first amino acid to the resin, coupling strategies in stepwise peptide chain elongation, and approaches to synthesize difficult peptide sequences .
    • Results : SPPS has been the primary source of synthetic peptides on a laboratory scale for decades . It has allowed the preparation of numerous peptides, from laboratory scale up to ton scale .
  • Therapeutic Uses in Various Conditions

    • Application : Somatostatin and its analogues have therapeutic uses in various conditions. They are used to treat acute bleeding from esophageal varices, gastrointestinal ulcers, and gastritis; prevent pancreatic complications after surgery; and restrict secretions of the upper intestine, pancreas, and biliary tract .
    • Methods : Somatostatin is administered to patients suffering from the above-mentioned conditions. Its analogues have been developed to achieve more favorable kinetics for efficient use in the management of acute conditions .
    • Results : The use of somatostatin and its analogues has shown positive results in managing the mentioned conditions .
  • Treatment of Diabetic Complications

    • Application : Potential therapeutic uses for somatostatin analogues include diabetic complications like retinopathy, nephropathy, and obesity, due to inhibition of IGF-1, VEGF together with insulin secretion and effects upon the renin-angiotensin-aldosterone system .
    • Methods : Somatostatin analogues are administered to patients suffering from diabetic complications .
    • Results : The use of somatostatin analogues has shown potential in managing diabetic complications .
  • Anti-neoplastic Effects

    • Application : Somatostatin has antineoplastic effects and potential uses on various tumors, including pituitary adenomas, GEP-NETs, paragangliomas, carcinoids, breast cancers, malignant lymphoma, and small-cell lung cancers .
    • Methods : The binding of somatostatin to SSTR-expressing tumor cells leads to tumor regression by reducing cell proliferation and inducing apoptosis . Moreover, somatostatin is capable of indirectly suppressing tumor growth by the inhibition of angiogenesis and modulation of the immune system .
    • Results : The use of somatostatin has shown potential in managing various types of tumors .
  • Synthesis of Somatostatin Analogs

    • Application : The synthesis of somatostatin analogs is a significant application. These analogs can be categorized into three groups: shortened analogs of somatostatin, elongated analogs of somatostatin, and retroenantio analogs of somatostatin derivatives .
    • Methods : The synthesis of these analogs employs a classical fragment approach, which avoids the problematic cyclization of dihydrosomatostatin .
    • Results : This method leads to the desired product in high yield .
  • Peptide Synthesis

    • Application : Synthetic peptides, which can be produced through methods like solid-phase peptide synthesis (SPPS), serve very diverse purposes, including as biopharmaceutical drugs, for epitope mapping, in peptide microarrays, and in vaccine development .
    • Methods : SPPS involves the sequential addition of side-chain protected amino acids on an insoluble polymeric support. The resulting peptide is then cleaved from the resin, typically under acidic conditions .
    • Results : Peptide synthesis has allowed the preparation of numerous peptides, from laboratory scale up to ton scale .

Safety And Hazards

Dihydrosomatostatin safety data sheets indicate the need for personal protective equipment, avoiding dust formation, and ensuring adequate ventilation .

Direcciones Futuras

Research on dihydrosomatostatin should continue to explore its potential applications, including antineoplastic effects and targeted drug delivery. Additionally, integrating information and communications technologies (ICTs) could enhance the management of processes involving dihydrosomatostatin .

Propiedades

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C76H106N18O19S2/c1-41(79)64(100)82-37-61(99)83-58(39-114)73(109)85-50(27-15-17-29-77)65(101)89-56(35-60(80)98)70(106)87-52(31-44-19-7-4-8-20-44)67(103)86-53(32-45-21-9-5-10-22-45)68(104)88-55(34-47-36-81-49-26-14-13-25-48(47)49)69(105)84-51(28-16-18-30-78)66(102)93-62(42(2)96)74(110)90-54(33-46-23-11-6-12-24-46)71(107)94-63(43(3)97)75(111)91-57(38-95)72(108)92-59(40-115)76(112)113/h4-14,19-26,36,41-43,50-59,62-63,81,95-97,114-115H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-,63-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJDVNOOYSANGI-ATOGVRKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)CNC(=O)C(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C76H106N18O19S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193961
Record name Dihydrosomatostatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1639.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydrosomatostatin

CAS RN

40958-31-4
Record name Dihydrosomatostatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040958314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrosomatostatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.